molecular formula C20H24N6O B6460735 4-({4-[6-(morpholin-4-yl)pyridazin-3-yl]piperazin-1-yl}methyl)benzonitrile CAS No. 2549037-43-4

4-({4-[6-(morpholin-4-yl)pyridazin-3-yl]piperazin-1-yl}methyl)benzonitrile

Katalognummer B6460735
CAS-Nummer: 2549037-43-4
Molekulargewicht: 364.4 g/mol
InChI-Schlüssel: SUWVVNOXZXYPOI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound contains several functional groups including a morpholine ring, a pyridazine ring, a piperazine ring, and a benzonitrile group. These groups are common in many pharmaceuticals and could potentially give the compound a variety of biological activities .


Molecular Structure Analysis

The morpholine and piperazine rings in the compound are likely to adopt chair conformations, which are the most stable conformation for six-membered rings . The pyridazine ring is a six-membered ring with two nitrogen atoms and is likely to be planar .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. The presence of the nitrogen-containing rings in the compound could potentially make it a base. The compound is also likely to be polar due to the presence of the nitrogen atoms .

Wissenschaftliche Forschungsanwendungen

Chemical Context

The title compound was first synthesized by S¸u¨ku¨rog˘lu et al. (2006). Its pharmacological properties have been investigated, revealing an analgesic effect comparable to that of aspirin. The compound belongs to the 3(2H)-pyridazinone system, which has structural similarities to pyrazolone derivatives like aminopyrine and dipyrone. These drugs exhibit analgesic and anti-inflammatory activities, albeit with limitations due to serious side effects such as blood dyscrasias .

Structural Commentary

In the title compound, the morpholine ring adopts a chair conformation, with the exocyclic N—C bond in an equatorial orientation. The 1,6-dihydropyridazine ring is nearly planar, forming a dihedral angle of 40.16° with the benzene ring. In the crystal, centrosymmetrically related molecules form dimers via N—H···O hydrogen bonds, creating R2(8) ring motifs. These dimers connect through C—H···O and C—H···Cl hydrogen bonds, resulting in a three-dimensional network. Aromatic π-stacking interactions are also observed .

a. Analgesic Properties: Given its structural similarity to known analgesics, further investigation could explore its pain-relieving effects and mechanisms.

b. Anti-Inflammatory Activity: Considering the link between pyridazinone derivatives and anti-inflammatory properties, researchers might explore whether this compound exhibits similar effects.

c. Antibacterial and Antifungal Activity: Although not directly studied, compounds with similar structural motifs have shown antibacterial and antifungal properties . Investigating this compound’s efficacy against microbial pathogens could be valuable.

d. Anti-Tubercular Activity: Given the urgent need for new anti-tubercular agents, evaluating this compound against Mycobacterium tuberculosis H37Ra could be worthwhile .

e. Kinase Inhibition (LRRK2): While not yet explored, the compound’s structure suggests potential kinase inhibition. Researchers could investigate its effects on kinases, particularly LRRK2 .

f. Other Biological Targets: Exploring interactions with other biological targets (e.g., receptors, enzymes) could reveal additional applications.

Safety and Hazards

The safety and hazards of a compound depend on its structure and biological activity. Without specific information on this compound, it’s difficult to predict its safety and hazards .

Zukünftige Richtungen

Future research on this compound could involve determining its biological activity and potential uses. This could involve in vitro and in vivo testing, as well as studies to determine its mechanism of action .

Eigenschaften

IUPAC Name

4-[[4-(6-morpholin-4-ylpyridazin-3-yl)piperazin-1-yl]methyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N6O/c21-15-17-1-3-18(4-2-17)16-24-7-9-25(10-8-24)19-5-6-20(23-22-19)26-11-13-27-14-12-26/h1-6H,7-14,16H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUWVVNOXZXYPOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=C(C=C2)C#N)C3=NN=C(C=C3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N6O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-({4-[6-(Morpholin-4-yl)pyridazin-3-yl]piperazin-1-yl}methyl)benzonitrile

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.